REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]([OH:15])[CH2:10][CH2:11][O:12]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[C:1]([C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:15])[CH2:10][CH2:11][O:12]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
7-tert-Butyl-chroman-4-ol
|
Quantity
|
32.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C2C(CCOC2=C1)O
|
Name
|
|
Quantity
|
14.36 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
hexanes
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for about 3 hours by which time the reaction
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
was then filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel eluting with a gradient of 2% ethyl acetate in hexanes to 10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C2C(CCOC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.838 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |